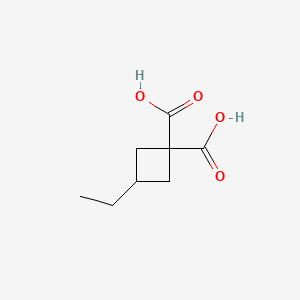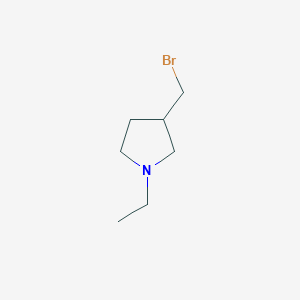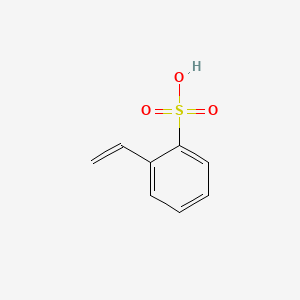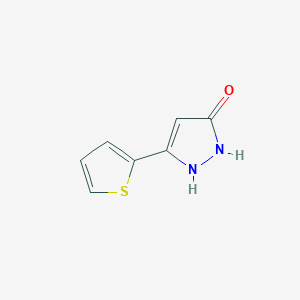
2-(3-chlorophenyl)-2-oxoacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to an oxoacetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2-oxoacetaldehyde typically involves the reaction of 3-chlorobenzaldehyde with a suitable oxidizing agent. One common method is the oxidation of 3-chlorobenzaldehyde using potassium permanganate (KMnO₄) in an acidic medium. The reaction proceeds under controlled temperature and pH conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
2-(3-chlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 2-(3-chlorophenyl)-2-oxoacetic acid using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH₄) to yield 2-(3-chlorophenyl)-2-hydroxyacetaldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), acidic medium.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: 2-(3-chlorophenyl)-2-oxoacetic acid.
Reduction: 2-(3-chlorophenyl)-2-hydroxyacetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-chlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to certain bioactive molecules, this compound is explored for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential biological effects.
類似化合物との比較
2-(3-chlorophenyl)-2-oxoacetaldehyde can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-2-oxoacetaldehyde: Similar structure but with the chlorine atom in the para position. This positional isomer may exhibit different reactivity and biological activity.
2-(3-bromophenyl)-2-oxoacetaldehyde: The bromine atom can influence the compound’s reactivity and interactions due to its larger size and different electronic properties.
2-(3-fluorophenyl)-2-oxoacetaldehyde: The fluorine atom’s high electronegativity can significantly affect the compound’s chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
特性
分子式 |
C8H5ClO2 |
|---|---|
分子量 |
168.57 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H |
InChIキー |
SQTOBAAJPRCLLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4,5,8-Tetranitrodecahydropyrazino[2,3-b]pyrazine](/img/structure/B8787596.png)



![3-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8787612.png)






